REACTION_CXSMILES
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[N:1]1([CH2:6][C:7]2[C:12]([OH:13])=[CH:11][CH:10]=[CH:9][N:8]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1>C(O)(=O)C.[Pt]=O>[N:1]1([CH2:6][CH:7]2[CH:12]([OH:13])[CH2:11][CH2:10][CH2:9][NH:8]2)[CH2:5][CH2:4][CH2:3][CH2:2]1
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Name
|
|
Quantity
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21 g
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Type
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reactant
|
Smiles
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N1(CCCC1)CC1=NC=CC=C1O
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Name
|
|
Quantity
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120 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
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[Pt]=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
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[Pt]=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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a 70 psi and room temperature
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Type
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CUSTOM
|
Details
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for 20 h
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Duration
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20 h
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Type
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FILTRATION
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Details
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The reaction mixture was filtered
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Type
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CONCENTRATION
|
Details
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the combined filtrates were concentrated in vacuo
|
Type
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DISSOLUTION
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Details
|
the residue was dissolved in water (200 ml)
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Type
|
WASH
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Details
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before washing with dichloromethane (2×70 ml)
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Type
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EXTRACTION
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Details
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before extracting with dichloromethane (3×70 ml)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with 2M aqueous sodium hydroxide (50 ml) and water (50 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
DISTILLATION
|
Details
|
This crude product was distilled at reduced pressure (Kughelrohr oven, 140°, 0.8 mm Hg)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |